REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[N:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[C:18]=[S:19].Br[CH2:27][C:28]([C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=1)=[O:29]>C(OCC)(=O)C>[NH2:4][C:3]1[C:2]([C:1]#[N:5])=[C:18]([NH:17][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[S:19][C:27]=1[C:28](=[O:29])[C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.661 g
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Type
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reactant
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Smiles
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C(CC#N)#N
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.49 g
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Type
|
reactant
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Smiles
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N(=C=S)C1=CC=CC=C1
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Name
|
|
Quantity
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2.34 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
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was stirred under an atmosphere of Argon
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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was stirred for 30 minutes
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Duration
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30 min
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Type
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STIRRING
|
Details
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the reaction mixture was stirred for 2 hours
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Duration
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2 h
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Type
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STIRRING
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Details
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to stir overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed successively with 100 mL each of 1/2 saturated NaHCO3 solution, 1N LiCl (2×) and 1N Na2S2O3
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Type
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CUSTOM
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Details
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the organic layer was dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
|
to collect 1.46 g of the desired product as pale yellow-orange crystals
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Name
|
|
Type
|
|
Smiles
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NC=1C(=C(SC1C(C1=CC=C(C=C1)C)=O)NC1=CC=CC=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |